L-Leucyl-L-Leucine methyl ester hydrochloride is the hydrochloride salt of a dipeptide methyl ester composed of two L-leucine residues. It functions as a chemically defined, stable, and readily soluble intermediate for peptide synthesis and as a specific substrate in various biochemical assays. Its primary procurement value lies in the distinct physicochemical and handling properties conferred by the hydrochloride salt form, coupled with the specific enzymatic recognition of the intact Leu-Leu methyl ester structure. [REFS-1, REFS-2]
Procurement decisions require careful consideration of form and structure, as seemingly minor variations can lead to significant process failures. Substituting L-Leucyl-L-Leucine methyl ester hydrochloride with its free base form compromises aqueous solubility and handling characteristics critical for consistent formulation. Using the unesterified dipeptide, L-Leucyl-L-Leucine, fails in applications where C-terminal protection is required or where the methyl ester is essential for enzymatic recognition and subsequent biological activity. [1] Furthermore, substitution with a single amino acid ester, such as L-Leucine methyl ester hydrochloride, will not replicate the specific biological effects mediated by enzymes that recognize the dipeptide sequence. [1]
The hydrochloride salt form provides a significant advantage in aqueous-based systems. Technical datasheets specify the solubility of L-Leucyl-L-Leucine methyl ester hydrochloride in phosphate-buffered saline (PBS, pH 7.2) to be 10 mg/mL. In contrast, the corresponding free base, L-Leucyl-L-Leucine methyl ester, is significantly more hydrophobic (XLogP3 = 1.1) and is expected to have substantially lower solubility in aqueous buffers, complicating the preparation of stock solutions and reaction mixtures. [1]
| Evidence Dimension | Solubility in PBS (pH 7.2) |
| Target Compound Data | 10 mg/mL |
| Comparator Or Baseline | L-Leucyl-L-Leucine methyl ester (free base) - Expected to be sparingly soluble based on its non-ionic structure and hydrophobicity (XLogP3 = 1.1) |
| Quantified Difference | Qualitatively high aqueous solubility vs. expected low aqueous solubility, enabling practical concentrations for biological and chemical workflows. |
| Conditions | Aqueous buffer system (PBS, pH 7.2) |
Procuring the hydrochloride salt ensures reliable and reproducible preparation of aqueous solutions for enzyme assays, cell culture media, and downstream purification processes.
In multi-step peptide synthesis, the hydrochloride salt serves as a stable, N-terminally protected precursor. [1] This prevents the free amine from engaging in premature or undesired reactions, such as self-condensation. The free amine is generated in situ, immediately prior to the coupling step, by the addition of a non-nucleophilic base. [2] Procuring the free base form (L-Leucyl-L-Leucine methyl ester) introduces significant risk of side-product formation and reduced stability during storage, leading to lower yields and increased purification challenges.
| Evidence Dimension | Precursor Reactivity and Stability |
| Target Compound Data | N-terminus is protonated (as HCl salt), rendering it non-nucleophilic and stable for storage and handling. |
| Comparator Or Baseline | L-Leucyl-L-Leucine methyl ester (free base) - Possesses a reactive N-terminal primary amine, making it susceptible to self-condensation and other side reactions. |
| Quantified Difference | Binary difference in chemical stability and reactivity, preventing side reactions inherent to the unprotected free amine. |
| Conditions | Standard solution-phase peptide synthesis protocols and ambient storage conditions. |
Choosing the hydrochloride salt is a critical process decision to maximize reaction yield, simplify purification, and ensure the shelf-life stability of the synthetic building block.
L-Leucyl-L-Leucine methyl ester (LLME) is a specific substrate for the lysosomal thiol protease dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes. Inside the lysosome, DPPI catalyzes a condensation of LLME, forming membranolytic polymers of (Leu-Leu)n-OMe (where n ≥ 3) that lead to lysosomal rupture and apoptosis. [REFS-1, REFS-2] This highly specific biological outcome is not induced by related compounds. Neither the free dipeptide (L-Leucyl-L-leucine) nor the single amino acid ester (L-Leucine methyl ester) can serve as the substrate for this polymerization reaction, rendering them ineffective for this application. [1]
| Evidence Dimension | Induction of Lysosomal Rupture via DPPI-catalyzed polymerization |
| Target Compound Data | Induces lysosomal rupture and apoptosis in DPPI-expressing cells. |
| Comparator Or Baseline | L-Leucine methyl ester or L-Leucyl-L-Leucine; No induction of lysosomal rupture. |
| Quantified Difference | Binary (Yes/No) biological effect; the target compound is active while close analogs are inactive. |
| Conditions | In vitro treatment of DPPI-expressing cells, such as natural killer (NK) cells or cytotoxic T lymphocytes (CTLs). |
For research focused on lysosomal cell death pathways or selective depletion of cytotoxic immune cells, this exact molecule is required as its analogs do not produce the necessary biological effect.
For studies involving proteases or esterases that recognize dipeptides, the high aqueous solubility (10 mg/mL in PBS) of the hydrochloride form allows for the preparation of concentrated, stable stock solutions, simplifying serial dilutions and ensuring reproducibility in kinetic assays.
In the synthesis of complex peptides, this compound serves as a reliable C-terminal protected dipeptide building block. Its N-terminal hydrochloride protection prevents undesirable side reactions, ensuring its clean and efficient incorporation into a growing peptide chain upon in situ deprotection and coupling. [1]
As a specific substrate for dipeptidyl peptidase I (DPPI), this compound is the correct choice for selectively inducing apoptosis in cytotoxic T-cells and natural killer (NK) cells in mixed lymphocyte populations, enabling functional studies of remaining cell types like helper T-cells and B-cells. [2]